molecular formula C22H16N4O3 B1244120 Gliocladin C

Gliocladin C

Cat. No. B1244120
M. Wt: 384.4 g/mol
InChI Key: ZGZLUDDEYVIROA-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliocladin C is a natural product found in Clonostachys rosea with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Enantioselective Total Synthesis : Gliocladin C, a fungal-derived marine alkaloid, was synthesized for the first time, revealing its rare trioxopiperazine structure. This synthesis established its absolute configuration, contributing significantly to the understanding of its molecular structure (Overman & Shin, 2007).

  • One-Pot Synthesis Method : A novel synthesis approach involving a one-pot construction of the 3a-(3-indolyl)pyrroloindoline core of gliocladin C has been developed. This method emphasizes efficiency in synthesizing such complex molecules (Tayu et al., 2017).

  • Concise and Efficient Synthesis : The first total synthesis of gliocladin B, a close relative of gliocladin C, has been achieved. This synthesis, featuring a Friedel-Crafts-based strategy, provides a streamlined route to these alkaloids, also applicable to gliocladin C (Boyer & Movassaghi, 2012).

  • Visible-Light Photoredox Catalysis in Synthesis : An innovative synthesis of gliocladin C using visible-light photoredox catalysis has been reported. This method signifies a breakthrough in synthesizing hexahydropyrroloindoline alkaloids, a class to which gliocladin C belongs (Furst, Narayanam, & Stephenson, 2011).

  • Unique Approach to Synthesis : A unique synthetic approach featuring nucleophilic addition and Friedel-Crafts alkylation was developed for gliocladin C. This method provided a shorter route to these alkaloids, enhancing the efficiency of their synthesis (Hodges, Benjamin, & Martin, 2017).

Biological and Pharmacological Studies

  • Cytotoxic Properties : Gliocladin C has demonstrated cytotoxic effects against P-388 lymphocytic leukemia cell lines, highlighting its potential in cancer research and treatment. This cytotoxicity is an essential aspect of its biological activity (Furst, Narayanam, & Stephenson, 2011).

  • Apoptosis-Inducing and Autophagy Effects : Studies on gliocladicillin C, a compound related to gliocladin C, have shown that it induces apoptosis and autophagy in tumor cells. This finding provides insights into the molecular mechanisms behind the anticancer properties of these compounds (Li et al., 2020).

Biotechnological Applications

  • Biofuel Production : Fungi from the genus Gliocladium, to which gliocladin C is related, have been investigated for their ability to produce hydrocarbons from cellulose, a process potentially useful in biofuel production (Ahamed & Ahring, 2011).

properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,4,6-trione

InChI

InChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1

InChI Key

ZGZLUDDEYVIROA-FGZHOGPDSA-N

Isomeric SMILES

CN1C(=O)C2=C[C@]3([C@@H](N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

CN1C(=O)C2=CC3(C(N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65

synonyms

gliocladin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gliocladin C
Reactant of Route 2
Gliocladin C
Reactant of Route 3
Gliocladin C
Reactant of Route 4
Gliocladin C
Reactant of Route 5
Gliocladin C
Reactant of Route 6
Reactant of Route 6
Gliocladin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.